molecular formula C25H28FN5O3S B2430218 5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-15-0

5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2430218
CAS RN: 869344-15-0
M. Wt: 497.59
InChI Key: WDGRCHUWQGTIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((4-Ethoxy-3-methoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O3S and its molecular weight is 497.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives with significant antimicrobial activities. For instance, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives from various ester ethoxycarbonylhydrazones with primary amines, resulting in compounds with good to moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This study highlights the potential of triazole derivatives in combating microbial infections.

Novel Derivatives for Biological Activities

The exploration of 1,2,4-triazole derivatives extends to their potential in addressing various biological targets. Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, showcasing their anti-cancer properties through density functional theory and molecular docking. The results suggest that these compounds exhibit promising anti-cancer activity, with compound 4 showing the best binding affinity (Karayel, 2021).

properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O3S/c1-4-34-20-10-9-17(15-21(20)33-3)22(23-24(32)31-25(35-23)27-16(2)28-31)30-13-11-29(12-14-30)19-8-6-5-7-18(19)26/h5-10,15,22,32H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGRCHUWQGTIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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